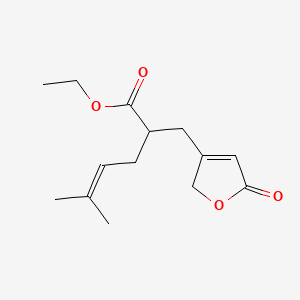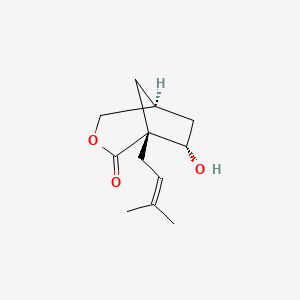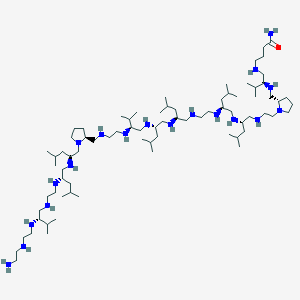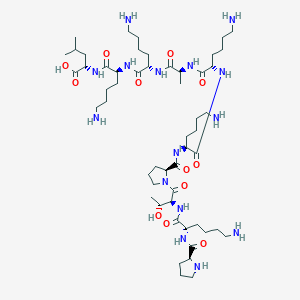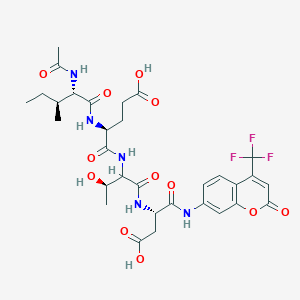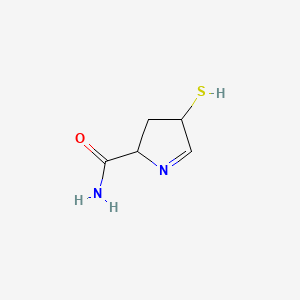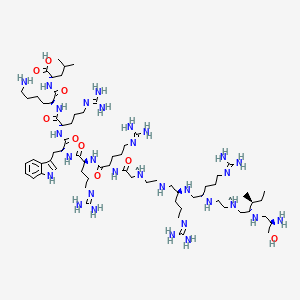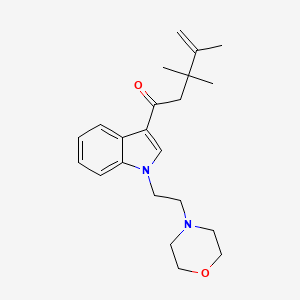
β-Furoyleupatolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
β-Furoyleupatolide is a compound that can be isolated from Helogyne apaloidea . It belongs to the class of terpenoids, specifically sesquiterpenes . The molecular weight of this compound is 342.39 and its formula is C20H22O5 .
Molecular Structure Analysis
The SMILES representation of this compound is O=C(C1=COC=C1)OC@H=C/CC2)C@([H])C@([H])OC3=O . This representation provides a text-based way to describe the structure of the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 342.39 and its formula is C20H22O5 . More detailed physical and chemical properties were not found in the search results.Safety and Hazards
Properties
CAS No. |
114437-24-0 |
|---|---|
Molecular Formula |
C20H22O5 |
Molecular Weight |
342.391 |
IUPAC Name |
[(3aR,4R,6Z,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] furan-3-carboxylate |
InChI |
InChI=1S/C20H22O5/c1-12-5-4-6-13(2)10-17(25-20(22)15-7-8-23-11-15)18-14(3)19(21)24-16(18)9-12/h6-9,11,16-18H,3-5,10H2,1-2H3/b12-9+,13-6-/t16-,17-,18+/m1/s1 |
InChI Key |
RCMIINPNTIVOIK-YALXUZBSSA-N |
SMILES |
CC1=CC2C(C(CC(=CCC1)C)OC(=O)C3=COC=C3)C(=C)C(=O)O2 |
Appearance |
Powder |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



